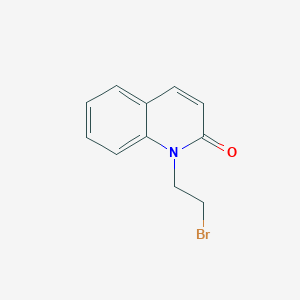

2-bromoethyl-2(1H)-quinolinone

Description

Significance of the 2(1H)-Quinolinone Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The 2(1H)-quinolinone framework, a bicyclic structure composed of a benzene (B151609) ring fused to a pyridinone ring, is a cornerstone in the development of new pharmaceuticals. nih.govnih.gov This scaffold is present in a wide range of natural products and synthetic compounds that exhibit diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govnih.govnih.gov The versatility of the quinolinone ring system allows for structural modifications at various positions, enabling the fine-tuning of its biological and chemical properties to target specific enzymes and receptors. nih.govrsc.org Its derivatives are being actively investigated for their potential to inhibit critical cellular processes such as cell proliferation, making them attractive candidates for anticancer drug development. rsc.org

Overview of Halogenated Heterocyclic Compounds in Drug Discovery and Development

The strategic incorporation of halogen atoms, such as bromine, into heterocyclic compounds is a widely employed strategy in drug discovery. Halogenation can significantly enhance the pharmacological profile of a molecule by improving its membrane permeability, increasing its metabolic stability, and enhancing its binding affinity to target macromolecules. mdpi.com Brominated compounds, in particular, are valued for their role as intermediates in organic synthesis, where the bromine atom can serve as a leaving group in various coupling reactions, facilitating the creation of more complex molecular architectures. tandfonline.com This approach has been instrumental in the development of a multitude of clinically successful drugs.

Rationale for Investigating Bromoethylated 2(1H)-Quinolinone Derivatives

The investigation of bromoethylated 2(1H)-quinolinone derivatives, specifically "2-bromoethyl-2(1H)-quinolinone," is driven by the compound's role as a key building block in the synthesis of novel therapeutic agents. The bromoethyl group is a reactive moiety that can act as an alkylating agent, allowing for the covalent modification of biological macromolecules or for the attachment of other functional groups to the quinolinone core. evitachem.comnih.gov This reactivity makes it a valuable tool for medicinal chemists to generate libraries of diverse quinolinone derivatives for biological screening. The combination of the biologically active 2(1H)-quinolinone scaffold with the reactive bromoethyl group provides a powerful platform for the development of new drugs with potentially enhanced efficacy and novel mechanisms of action. mdpi.comnih.gov For instance, the bromoethyl group can be used to introduce side chains that improve a drug's ability to penetrate bacterial cell walls or to create derivatives with improved selectivity for their intended biological targets. sioc-journal.cn

Research Findings on Bromoethylated Quinolones

While direct research on "this compound" is primarily focused on its synthetic utility, studies on closely related bromoalkylated quinolones provide insights into the potential applications of this class of compounds.

Synthesis and Chemical Properties

The synthesis of bromoethylated quinolones typically involves the alkylation of a quinolinone precursor with a bromo-containing reagent. For example, N-(2-bromoethyl)aniline can be prepared by reacting aniline (B41778) with 1,2-dibromoethane (B42909), which can then be used as a precursor in quinoline (B57606) synthesis. mdpi.com Another approach involves the direct alkylation of the 2(1H)-quinolinone scaffold. The position of the bromoethyl group on the quinolinone ring can influence the compound's chemical reactivity and subsequent biological activity.

Below is a table summarizing the chemical properties of a related isomer, 4-(2-bromoethyl)quinolin-2(1H)-one.

| Property | Value |

| Molecular Formula | C11H10BrNO |

| Molecular Weight | 252.11 g/mol |

| IUPAC Name | 4-(2-bromoethyl)-1H-quinolin-2-one |

| CAS Number | 90097-61-3 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CCBr |

| Data sourced from PubChem CID 13471505 nih.gov |

Biological Activity and Potential Applications

Bromoethylated quinolinones serve as crucial intermediates in the synthesis of compounds with a range of biological activities. The bromoethyl group can be displaced by various nucleophiles to introduce new functionalities, leading to derivatives with potent pharmacological effects.

Here is a summary of research findings on derivatives synthesized from bromoethylated quinolones:

| Derivative Class | Synthetic Precursor | Investigated Biological Activity | Key Findings | Reference |

| Piperazinyl quinolones | 4-(bromomethyl)quinolin-2(1H)-one | Anticancer (Breast Cancer) | Derivatives showed moderate cytotoxic activity against breast cancer cell lines. | derpharmachemica.com |

| 4-(1H)-Quinolone derivatives | N-(1-bromoethyl) isatoic anhydride (B1165640) | Antimalarial, Antitrypanosomal | Compounds displayed moderate to strong antimalarial effects. | mdpi.com |

| Fused Benzo[h]quinolines | Bromo-substituted precursors | Anticancer | Certain derivatives exhibited strong activity, particularly against melanoma. | researchcommons.org |

| Quinolone-Indole Hybrids | Chloro- and bromo-quinoline intermediates | Anticancer | A synthesized derivative showed potent inhibitory activity against various cancer cell lines. | sioc-journal.cn |

These studies underscore the importance of bromoethylated quinolinones as versatile starting materials for generating libraries of compounds with therapeutic potential. The ability to readily modify the bromoethyl group allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

1-(2-bromoethyl)quinolin-2-one |

InChI |

InChI=1S/C11H10BrNO/c12-7-8-13-10-4-2-1-3-9(10)5-6-11(13)14/h1-6H,7-8H2 |

InChI Key |

BPKIDOYVRPGVFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2CCBr |

Origin of Product |

United States |

Synthetic Methodologies for Bromoethylated 2 1h Quinolinone Derivatives

Established Synthetic Pathways to the 2(1H)-Quinolinone Core

The 2(1H)-quinolinone scaffold, also known as carbostyril, is a privileged structure in medicinal chemistry. Its synthesis has been extensively studied, with several classical and modern methods available for its construction.

Friedländer Annulation and Related Approaches

The Friedländer synthesis is a fundamental and straightforward method for constructing quinoline (B57606) rings, which can be adapted for 2(1H)-quinolinone synthesis. nih.govnih.gov It typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.govnih.gov The reaction is generally catalyzed by acids or bases and proceeds through an initial aldol-type condensation followed by cyclodehydration. nih.govresearchgate.net

Modern variations of the Friedländer annulation have been developed to improve yields and reaction conditions. For instance, catalysts such as copper sulphate (CuSO₄·5H₂O) have been shown to be efficient in the sequential condensation and annulation of o-aminoaryl carbonyls with active methylene (B1212753) compounds. researchgate.net Furthermore, solvent-free conditions using solid-supported catalysts like silica-supported phosphorus pentoxide (P₂O₅/SiO₂) have been reported to produce poly-substituted quinolines in high yields and short reaction times. nih.gov

Table 1: Examples of Friedländer Annulation Conditions

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminoaryl ketone + Carbonyl compound | P₂O₅/SiO₂, 80°C, Solvent-free | Poly-substituted quinoline | nih.gov |

| o-Aminoaryl carbonyl + Active methylene ketone | CuSO₄·5H₂O (20 mol%) | Substituted quinoline | researchgate.net |

Niementowski Quinoline Synthesis and Pfitzinger Reaction Analogues

The Niementowski and Pfitzinger reactions are considered extensions of the Friedländer synthesis and provide access to specific types of quinoline derivatives. nih.gov The Niementowski synthesis involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives, which are tautomers of 4-oxoquinolines. mdpi.com Although the high temperatures often required can be a drawback, variations using catalysts like phosphorus oxychloride have been developed. mdpi.com A re-examination of the reaction between anthranilic acid and ethyl acetoacetate (B1235776) revealed that under certain conditions, it can directly yield a pyrano[3,2-c]quinoline-2,5-dione derivative instead of the expected 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. acs.org

The Pfitzinger reaction utilizes isatin (B1672199) or its derivatives, which react with carbonyl compounds in the presence of a strong base to yield 2,3-disubstituted quinoline-4-carboxylic acids. google.comnuph.edu.ua This reaction is robust and has been used to prepare a wide array of quinoline-4-carboxylic acids. nuph.edu.uaresearchgate.net Microwave-assisted Pfitzinger reactions have been shown to be a rapid and efficient alternative to conventional heating for the synthesis of these compounds. nuph.edu.uarsc.org

Table 2: Comparison of Niementowski and Pfitzinger Reactions

| Reaction Name | Key Reactants | Key Product Feature | Reference |

|---|---|---|---|

| Niementowski Synthesis | Anthranilic acid + Ketone/Aldehyde | 4-Hydroxyquinoline | nih.govmdpi.com |

Alternative Cyclization Strategies for 2(1H)-Quinolinone Systems

Beyond the classical named reactions, a variety of other cyclization strategies have been developed for the synthesis of the 2(1H)-quinolinone core. The Conrad-Limpach-Knorr reaction, for example, can yield either 4-quinolones or 2-quinolones from the reaction of anilines with β-ketoesters, depending on the reaction conditions. rsc.org At higher temperatures (around 250°C), the reaction favors the formation of 4-quinolones, while at lower temperatures (around 100°C) in the presence of a strong acid, 2-quinolones are the major product. rsc.org

Palladium-catalyzed reactions have emerged as powerful tools for 2-quinolone synthesis. Current time information in Bangalore, IN. These methods include tandem processes such as C-H bond activation/C-C bond formation/intramolecular cyclization, which allow for the construction of the quinolinone core from simple anilines. Current time information in Bangalore, IN.rsc.org Another innovative approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or phenylselenyl bromide (PhSeBr) to afford 3-functionalized quinolines under mild conditions. mdpi.com Furthermore, radical cyclizations of substrates like o-alkenyl aromatic isocyanides represent a modern strategy for accessing the quinoline scaffold. researchgate.net

Strategies for Regioselective Bromoethylation of the 2(1H)-Quinolinone System

Introducing a bromoethyl group onto the 2(1H)-quinolinone core requires regioselective control to target either the nitrogen atom (N-1) or a carbon atom of the ring, most notably C-4. The bromoethyl moiety serves as a versatile handle for further chemical transformations, often through nucleophilic substitution of the bromide.

Introduction of the Bromoethyl Moiety at C-4 (e.g., 4-(2-bromoethyl)-2(1H)-quinolinone)

The synthesis of 4-(2-bromoethyl)-2(1H)-quinolinone has been reported in the literature, indicating that direct functionalization at the C-4 position is achievable. prepchem.com While detailed procedures for this specific transformation are not broadly available, related syntheses provide insight into potential strategies. For example, the synthesis of 4-bromomethyl-2(1H)-quinolinone has been accomplished through the cyclization of α-acetyl-γ-bromoacetoacetanilide in sulfuric acid. google.com This suggests that a similar strategy starting from an appropriately substituted acetoacetate precursor could yield the 4-(2-bromoethyl) analogue.

Another potential route involves the functionalization of a pre-formed 4-hydroxy-2-quinolinone. The aerobic oxidation of 3-butyl-4-hydroxy-2-quinolinone in the presence of manganese(III) acetate (B1210297) has been shown to produce the corresponding 4-hydroperoxide, demonstrating that the C-4 position is reactive. acs.org Conversion of the hydroxyl group to a bromoethyl group could be envisioned through multi-step sequences, although this would be less direct.

N-1 Alkylation with Bromoethyl Reagents (e.g., 1-(2-bromoethyl)-4-(1H)-quinolones)

The alkylation of the nitrogen atom at the N-1 position of the quinolinone ring is a common strategy for introducing side chains. The synthesis of 1-(2-bromoethyl)-4-(1H)-quinolone derivatives has been successfully achieved. mdpi.comscispace.com A key method involves the initial N-alkylation of isatoic anhydride (B1165640) with 1,2-dibromoethane (B42909). mdpi.comscispace.com The resulting N-(2-bromoethyl)isatoic anhydride is then reacted with a suitable ketone in the presence of a strong base like lithium diisopropylamide (LDA) to construct the 4-quinolone ring system with the bromoethyl group already in place at the N-1 position. mdpi.comscispace.com

Direct alkylation of a pre-formed quinolin-2(1H)-one is another viable, though potentially less regioselective, approach. The alkylation of quinolin-2(1H)-one with alkylating agents like 2-bromoacetophenone (B140003) under basic conditions (K₂CO₃ in DMF) can yield a mixture of N-1 and O-2 alkylated products. researchgate.net The ratio of these products is influenced by substituents on the quinolinone ring; for instance, substituents at the C-8 position have been observed to favor O-alkylation exclusively. researchgate.net The use of 1,2-dibromoethane as the alkylating agent under similar basic conditions is a plausible method for synthesizing 1-(2-bromoethyl)-2(1H)-quinolinone, although careful optimization would be required to maximize the yield of the desired N-alkylated product over the O-alkylated isomer and potential bis-alkylation products. impactfactor.org

Table 3: Methods for N-1 Bromoethylation

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Isatoic anhydride | 1,2-Dibromoethane | K₂CO₃, DMF | N-(2-bromoethyl)isatoic anhydride | mdpi.comscispace.com |

| N-(2-bromoethyl)isatoic anhydride | Ketone, LDA | THF, -78°C | 1-(2-bromoethyl)-4-(1H)-quinolone derivative | mdpi.comscispace.com |

Bromination Reactions for Introducing Bromomethyl or Bromoethyl Groups

The introduction of bromomethyl or bromoethyl groups at specific positions on the quinolinone ring is a critical step in the synthesis of various derivatives. The reactivity of the starting quinolinone and the choice of brominating agent and reaction conditions are crucial for achieving the desired substitution pattern.

One common strategy involves the direct bromination of a precursor. For instance, the synthesis of 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone is typically achieved by the bromination of 3-(phenylmethyl)-2(1H)-quinolinone. This reaction often employs bromine or N-bromosuccinimide (NBS) as the bromine source in a solvent like chloroform (B151607) or dichloromethane. The conditions can be adjusted, such as performing the reaction at room temperature or with gentle heating, to facilitate the bromination.

The position of bromination can be influenced by the substituents already present on the quinolinone ring. In the case of 2-methylquinolin-4(1H)-ones, the direction of halogenation with either molecular bromine or NBS depends on the nature of the substituent at the C(3) position. nuph.edu.ua For example, with 3-benzyl-2-methylquinolin-4(1H)-one, bromination occurs at the methyl group at the C(2) position, yielding 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one. nuph.edu.ua

Furthermore, radical bromination can be used to target specific positions. Treating 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone with NBS and benzoyl peroxide in carbon tetrachloride leads to the introduction of a bromine atom at the benzylic position of the phenylmethyl group, forming 3-(bromophenylmethyl)-6-bromo-2(1H)-quinolinone with a 65% yield.

The synthesis of N-(2-bromoethyl)aniline, a precursor for certain quinoline derivatives, can be accomplished by reacting aniline (B41778) with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C. clockss.org This intermediate can then be used in subsequent steps to construct the quinoline ring system. clockss.org For example, 1-(2-Bromoethyl)-2-[(1′E)-2′-(2′′,6′′,6′′-trimethyl-1′′-cyclo-hexen-1′′-yl)ethenyl]-4-(1H)-quinolone has been synthesized from β-ionone and an isatoic anhydride derivative bearing a 2-bromoethyl group. mdpi.com

Other related bromoalkylated quinolinones, such as 4-bromomethyl-2(1H)-quinolinone and 4-(3-bromopropyl)-2(1H)-quinolinone, have also been prepared, showcasing the versatility of these synthetic approaches. prepchem.com The reaction of quinolones with α-bromo ketone or α-bromo oxime derivatives in DMF with sodium bicarbonate can yield corresponding ketone and oxime derivatives. brieflands.com

The table below summarizes various bromination reactions on quinolinone derivatives.

Table 1: Examples of Bromination Reactions on Quinolinone Derivatives

| Starting Material | Brominating Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(phenylmethyl)-2(1H)-quinolinone | Br₂ or NBS in CHCl₃ or CH₂Cl₂ | 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone | Not specified | |

| 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone | NBS, Benzoyl Peroxide in CCl₄ | 3-(bromophenylmethyl)-6-bromo-2(1H)-quinolinone | 65% | |

| 3-benzyl-2-methylquinolin-4(1H)-one | NBS or Br₂ | 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one | Not specified | nuph.edu.ua |

| 3-acetyl-4-hydroxyquinolin-2(1H)-ones | N-bromosuccinimide in CCl₄ | 3-(2-bromoacetyl)-4-hydroxyquinolin-2(1H)-ones | Not specified | researchgate.net |

| Aniline | 1,2-dibromoethane in DMF at 80°C | N-(2-bromoethyl)aniline | 24-37% | clockss.org |

| 3-vinyl-4-chloroquinaldine | 1 mole of Br₂ | 3-(1,2-dibromoethyl)-4-chloroquinaldine | Not specified | jst.go.jp |

| 3-(1,2-dibromoethyl)-4-chloroquinaldine | Further bromination | 2-bromomethyl-3-(1,2-dibromoethyl)-4-chloroquinoline | Not specified | jst.go.jp |

Modern Synthetic Techniques in Bromoethylated Quinolinone Chemistry

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods. This trend is also evident in the synthesis of quinolinone derivatives, with microwave-assisted synthesis and green chemistry principles playing a significant role.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. anton-paar.comchim.it This technique utilizes the efficient heating of materials by dielectric effects, where polar molecules align with the oscillating microwave field, generating heat through friction. anton-paar.com

In the context of quinolinone synthesis, microwave irradiation has been successfully employed. For example, the synthesis of 4-hydroxy-2-quinolinone derivatives has been achieved in a single step from aniline and diethyl malonate using p-toluenesulfonic acid as a catalyst under microwave irradiation. semanticscholar.org These intermediates can then be converted to other quinoline alkaloids. semanticscholar.org Specifically, the reaction of 4-hydroxy-8-methyl-2-quinolinone with dimethyl sulfate, N,N-dimethylformamide, and potassium carbonate under microwave irradiation afforded the methylated product in 70% yield in just 3 minutes. semanticscholar.org

Microwave-assisted methods have also been developed for the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines via an iron-catalyzed cyclization in water or DMF. rsc.org Furthermore, a neat and efficient method for the synthesis of quinoline derivatives has been reported by reacting ferrocene (B1249389) carboxaldehyde with dimedone and a ketone, catalyzed by ammonium (B1175870) acetate in water under microwave irradiation (100°C) for 10–15 minutes, achieving yields of 75–93%. tandfonline.com

The synthesis of pyrazolo quinolinone and tetrahydroisoxazolo quinolinone derivatives has also been accomplished using microwave-assisted multicomponent reactions. nih.gov These examples highlight the broad applicability and advantages of microwave technology in quinolinone chemistry.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net This approach is being increasingly applied to the synthesis of quinolinones.

An environmentally benign methodology for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature has been developed. acs.org This protocol avoids the use of any base and organic solvent, boasts short reaction times (1–8 minutes), offers excellent to quantitative yields, and allows for a reusable reaction medium, thereby avoiding the need for chromatographic purification. acs.org This method is significantly greener than traditional routes, with a low E-factor of 1.6. acs.org

Another green approach involves the use of visible light photocatalysis for the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.orgresearchgate.netrsc.org This reagent-free, highly atom-economical method uses a low catalyst loading, provides high yields, and produces no undesirable by-products, offering a greener alternative to conventional syntheses. rsc.orgrsc.org The robustness of this methodology has been demonstrated by scaling it up to the gram scale. rsc.orgrsc.org

The use of eco-friendly solvents is another key aspect of green chemistry. A green strategy for synthesizing spiro-quinolines involves a one-pot, three-component condensation in an ethanol:water mixture using ceric ammonium nitrate (B79036) (CAN) as a catalyst, resulting in high yields (84–94%) in a short time (10–40 minutes). tandfonline.com Water has also been used as a green solvent for the p-toluene sulfonic acid (p-TSA) catalyzed one-pot synthesis of pyrimido[4,5-b]quinolones at 90°C, affording yields of 60–94%. tandfonline.com

The table below provides an overview of modern synthetic techniques applied to quinolinone synthesis.

Table 2: Modern Synthetic Techniques in Quinolinone Synthesis

| Technique | Reactants | Catalyst/Conditions | Product | Yield/Time | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Aniline, Diethyl malonate | p-toluenesulfonic acid, 320 W | 4-Hydroxy-2-quinolinones | Good yield | semanticscholar.org |

| Microwave-Assisted | 4-hydroxy-8-methyl-2-quinolinone, Dimethyl sulfate | K₂CO₃ in DMF | 4-methoxy-1,8-dimethyl-2-quinolinone | 70% / 3 min | semanticscholar.org |

| Microwave-Assisted | Ferrocene carboxaldehyde, Dimedone, Ketone | Ammonium acetate in water, 100°C | Quinoline derivatives | 75-93% / 10-15 min | tandfonline.com |

| Green Chemistry (Aqueous Synthesis) | Functionalized quinolin-2(1H)-ones | Ambient temperature, no base/organic solvent | Functionalized quinolin-2(1H)-ones | Excellent to quantitative / 1-8 min | acs.org |

| Green Chemistry (Photocatalysis) | Quinoline-N-oxides | Visible light, photocatalyst | Quinolin-2(1H)-ones | High yield | rsc.orgrsc.org |

| Green Chemistry (Eco-friendly solvent) | Enaminones, Isatin derivatives, Indane-1,3-dione | Ceric ammonium nitrate (CAN) in Ethanol:Water | Spiro-quinolines | 84-94% / 10-40 min | tandfonline.com |

| Green Chemistry (Eco-friendly solvent) | 6-amino-1,3-dimethyluracil, Aldehydes, Dimedone | p-toluene sulfonic acid (p-TSA) in water, 90°C | Pyrimido[4,5-b]quinolones | 60-94% / 2.5-3.5 h | tandfonline.com |

Chemical Reactivity and Derivatization of Bromoethylated 2 1h Quinolinone Derivatives

Nucleophilic Substitution Reactions Involving the Bromoethyl Groupbenchchem.com

The most prominent feature of the 2-bromoethyl moiety is its susceptibility to nucleophilic substitution reactions. In these reactions, a nucleophile, which is a species rich in electrons, attacks the carbon atom bonded to the bromine. This results in the displacement of the bromide ion, which is a good leaving group, and the formation of a new covalent bond. rammohancollege.ac.in This process, typically following an SN2 mechanism, involves a backside attack by the nucleophile, leading to an inversion of the carbon atom's configuration. rammohancollege.ac.in The reactivity of the bromoethyl group makes it an excellent electrophilic partner for a wide range of nucleophiles.

Alkylation Reactions Utilizing the Bromoethyl Moietybenchchem.comnih.gov

The bromoethyl group serves as a potent alkylating agent, enabling the introduction of the quinolinone core into various other molecules. This is a fundamental transformation for constructing more complex chemical architectures. Secondary amines and thiols, for instance, can readily displace the bromide to form new carbon-nitrogen or carbon-sulfur bonds, respectively. gla.ac.uk This type of reaction extends the molecular framework by attaching the quinolinone structure to amine- or thiol-containing compounds. gla.ac.uk

The quinolinone nitrogen itself can also participate in alkylation reactions, although this is distinct from the reactivity of the bromoethyl side chain. The choice between N-alkylation and O-alkylation on the quinolinone ring is often influenced by factors like the presence of other substituents, such as a hydroxyl group at the C-5 position, which favors N-alkylation. jst.go.jp

The utility of β-halo functional groups as alkylating agents is a well-established strategy in organic synthesis. orgsyn.org In the context of 2-bromoethyl-2(1H)-quinolinone, this reactivity allows for the covalent linking of the quinolinone moiety to a diverse set of nucleophilic substrates.

Table 1: Examples of Alkylation Reactions

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Reaction Type | Product Type |

| 2-Bromoethyl-pyridinium derivative | Secondary Amine / Thiol | Nucleophilic Substitution | Alkylated Pyridinium |

| 3-(Bromomethyl)quinolin-2(1H)-one | 2-Aminothiophenol | Nucleophilic Substitution | Thioether |

| 1-Allyl-4-methyl-2-oxo-dihydroquinoline-3-carboxylic acid | Molecular Bromine | Bromination/Cyclization | Oxazoloquinolinium Bromide |

Formation of Quinolone Hybrid Molecules and Conjugatesnih.gov

Molecular hybridization, a strategy that combines two or more pharmacophores into a single entity, is a powerful tool in drug design. mdpi.comnih.gov The reactive bromoethyl group on the quinolinone scaffold is ideally suited for this purpose, facilitating the synthesis of novel hybrid molecules. mdpi.comnih.gov By reacting this compound or its analogs with other biologically active molecules, chemists can create conjugates with potentially enhanced or novel properties. nih.gov

For example, pyrimidine-quinolone hybrids have been synthesized through the reaction of 3-(bromomethyl)quinolin-2(1H)-ones with aminothiophenol linkers, which are then coupled with chloropyrimidines. nih.gov Similarly, new quinolone derivatives have been prepared by reacting quinolones with α-bromo ketone or α-bromo oxime derivatives in DMF with a sodium bicarbonate base at room temperature. nih.govbrieflands.com These syntheses demonstrate the straightforward formation of complex hybrids by leveraging the reactivity of the haloalkyl group. nih.govbrieflands.com Quinolines are known for their ability to form conjugated molecules that can exhibit enhanced electronic or optical properties. nih.gov

Further Functionalization of the Quinolone Nucleus in Bromoethylated Derivatives

Beyond the reactions of the bromoethyl side chain, the quinolinone ring system itself offers multiple sites for further chemical modification. researchgate.net Such functionalizations can significantly alter the molecule's properties. qeios.com The strategic modification of the quinolone core is a key area of research for developing new compounds. researchgate.netresearchgate.net

Substitutions on the Benzene (B151609) Moiety (e.g., C-6, C-7, C-8)mdpi.com

The benzene portion of the quinolinone nucleus can be functionalized at several positions, with C-6, C-7, and C-8 being common targets for modification. qeios.commdpi.com The introduction of a fluorine atom at the C-6 position, for example, has been a significant breakthrough in the development of quinolone-based drugs. mdpi.com Substituents at the C-7 position are known to enhance antimicrobial activity, making it a highly adaptable site for modifications. mdpi.com

Modern cross-coupling reactions are particularly effective for these transformations. A notable example is the Suzuki coupling reaction, where a halogenated quinolone (e.g., a 6-bromo derivative) is reacted with a boronic acid or ester in the presence of a palladium catalyst. mdpi.com This method was used to synthesize a quinolone-hydantoin hybrid where a 6-bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one was coupled with 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. mdpi.com The reaction was carried out in DMF with potassium carbonate as the base and a Pd(dppf)Cl₂ catalyst, demonstrating a powerful method for C-C bond formation on the quinolone's benzene ring. mdpi.com

Table 2: Example of C-6 Position Functionalization

| Quinoline (B57606) Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

| 3-(2-(6-Bromo-7-fluoro-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)-1-cyclopropylimidazolidine-2,4-dione | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂·DCM | K₂CO₃ | DMF | 6-(1-Methyl-1H-pyrazol-5-yl) substituted quinolone hybrid |

Modifications at C-3 and C-4 Positionsnih.govnih.gov

The C-3 and C-4 positions of the quinolinone ring are also key sites for chemical modification. The compound of interest, 4-(2-bromoethyl)quinolin-2(1H)-one, already possesses a substituent at the C-4 position. nih.gov Further reactions can be directed at the C-3 position. For instance, the synthesis of many quinolone derivatives begins with precursors that are already functionalized at C-3, such as with a bromomethyl group, which then serves as the reactive handle for building hybrid molecules. nih.gov

In one study, the bromination of 1-allyl-4-methyl-2-oxo-dihydroquinoline-3-carboxylic acid with molecular bromine in acetic acid did not proceed as it would for 4-hydroxy analogs. researchgate.net Instead, it resulted in the formation of 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide, demonstrating a complex heterocyclization involving the C-3 carboxyl group and the N-allyl substituent. researchgate.net This highlights that the reactivity at this part of the molecule is highly dependent on the existing substitution pattern. researchgate.net

In Vitro Biological Evaluation of Bromoethylated 2 1h Quinolinone Derivatives

Antiprotozoal Activities (In Vitro)

Derivatives of 4-(1H)-quinolone bearing a 2-bromoethyl substituent at the N-1 position have been synthesized and evaluated for their efficacy against protozoan parasites responsible for malaria and Human African Trypanosomiasis (HAT). nih.govmdpi.com A key intermediate in the synthesis of these compounds is N-(2-bromoethyl)isatoic anhydride (B1165640), prepared from the reaction of isatoic anhydride with 1,2-dibromoethane (B42909). nih.gov The subsequent reaction with various methyl ketones yields a series of 1-(2-bromoethyl)-2-substituted-4(1H)-quinolones. nih.gov

The antiprotozoal activity of these compounds was assessed in vitro against Plasmodium falciparum and Trypanosoma brucei rhodesiense. nih.govmdpi.com General cytotoxicity was determined using L-6 rat skeletal myoblast cells to calculate a selectivity index (SI), which indicates the compound's specificity for the parasite over mammalian cells. nih.gov

A series of 1-(2-bromoethyl)-4(1H)-quinolone derivatives demonstrated moderate to strong antimalarial effects against the drug-sensitive NF54 strain of P. falciparum. nih.govmdpi.com The potency of these compounds was found to be highly dependent on the nature of the substituent at the C-2 position.

Among the tested compounds, the derivative featuring a 4-phenylbenzyl group at C-2 exhibited the most potent activity, with a half-maximal inhibitory concentration (IC50) of 0.23 µM. nih.gov This compound also displayed a favorable selectivity index of 93.5, suggesting a significant therapeutic window. In contrast, derivatives with smaller alkyl or simple phenyl groups at the C-2 position were considerably less active, with IC50 values ranging from 4.8 µM to 10.7 µM. nih.gov This indicates that a larger, more complex aromatic moiety at the C-2 position is crucial for enhancing antimalarial efficacy within this specific chemical series. nih.govmdpi.com

| Compound | C-2 Substituent (R²) | Antimalarial IC₅₀ (μM) vs P. falciparum | Cytotoxicity IC₅₀ (μM) vs L-6 Cells | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Compound A | 4-Phenylbenzyl | 0.23 | 21.5 | 93.5 | nih.gov |

| Compound B | Phenethyl | 4.8 | > 46.4 | > 9.7 | nih.gov |

| Compound C | Phenyl | 10.7 | > 48.7 | > 4.5 | nih.gov |

The same series of 1-(2-bromoethyl)-4(1H)-quinolone derivatives was evaluated for activity against the STIB900 strain of T. b. rhodesiense, the causative agent of East African sleeping sickness. nih.govmdpi.com The compounds generally displayed weak to moderate inhibitory effects against the trypanosomal parasite. nih.gov

The most active compound in this assay was the derivative with a phenethyl substituent at the C-2 position, which recorded an IC50 value of 3.4 µM and a selectivity index greater than 13.6. nih.gov The compound with a 4-phenylbenzyl group at C-2, which was the most potent against P. falciparum, showed weaker antitrypanosomal activity with an IC50 of 9.5 µM. nih.gov This highlights a divergence in the structure-activity relationship (SAR) for antimalarial versus antitrypanosomal activity, suggesting that different structural features are required to optimize potency against each parasite. nih.govmdpi.com Other research has also highlighted that bromo-substitution on the quinolinone ring, such as at the 6-position, can be critical for achieving potent antitrypanosomal activity, with some 6-bromo-8-nitroquinolinones reaching nanomolar efficacy. ird.fr

| Compound | C-2 Substituent (R²) | Antitrypanosomal IC₅₀ (μM) vs T. b. rhodesiense | Cytotoxicity IC₅₀ (μM) vs L-6 Cells | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Compound A | 4-Phenylbenzyl | 9.5 | 21.5 | 2.3 | nih.gov |

| Compound B | Phenethyl | 3.4 | > 46.4 | > 13.6 | nih.gov |

| Compound C | Phenyl | 16.5 | > 48.7 | > 2.9 | nih.gov |

Anticancer and Cytotoxic Activities (In Vitro)

While specific in vitro anticancer studies focusing exclusively on 2-bromoethyl-2(1H)-quinolinone derivatives against a broad panel of human cancer cell lines are not extensively documented, the broader class of bromo-substituted quinolinones has been evaluated for cytotoxic potential. These studies provide insight into the role of bromine substitution on the anticancer activity of the quinolinone scaffold.

Bromo-substituted quinolinone derivatives have shown significant cytotoxic activity against human breast cancer cell lines. In one study, a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives demonstrated considerable cytotoxicity against the MCF-7 cell line, with IC50 values ranging from 0.164 to 0.583 µg/mL. rsc.org Another study reported that certain 6-bromo-4-methyl-2-quinolinone derivatives exhibited potent anticancer activity against MCF-7 cells, comparable to the standard chemotherapeutic drug Doxorubicin. researchgate.net The cytotoxic effects of these compounds are often linked to the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net For instance, halogenated 2H-quinolinone derivatives were found to cause G2/M phase arrest and induce apoptosis in MCF-7 cells. nih.gov Similarly, naphthoquinone-quinolone hybrids have shown efficacy against both MCF-7 and MDA-MB-231 cell lines, with some derivatives exhibiting selectivity indices superior to doxorubicin, indicating lower toxicity to non-tumor cells. mdpi.com

| Compound Class | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazoles | MCF-7 | 0.164–0.583 µg/mL | rsc.org |

| 6-Bromo-4-methyl-2-quinolinone derivatives | MCF-7 | Comparable to Doxorubicin | researchgate.net |

| Naphthoquinone-quinolone hybrids | MCF-7, MDA-MB-231 | Potency comparable to Doxorubicin | mdpi.com |

| Halogenated 2H-quinolinone derivatives | MCF-7 | Good cytotoxicity; induced G2/M arrest | nih.gov |

The cytotoxic evaluation of bromo-substituted quinolinones extends to colon cancer cell lines. Tetracyclic azaphenothiazines incorporating a quinoline (B57606) ring were tested against the HCT-116 colon cancer cell line. mdpi.com Certain derivatives showed high cytotoxicity, with one compound achieving an IC50 value of 0.7 ± 0.08 µM and a remarkable selectivity index of 143 when compared to the normal HaCaT cell line. mdpi.com These compounds were found to induce late apoptosis or necrosis in HCT-116 cells. mdpi.com In another study, a 6-bromo-substituted pyrano[3,2-c]coumarin derivative, an analogue related to pyrano[3,2-c]quinolinones, also showed reasonable cytotoxic activity against the LS180 colon cancer cell line. researchgate.net Furthermore, some tetrahydroquinolinone derivatives have demonstrated potent cytotoxicity toward the HTC-116 colon cancer cell line. researchgate.net

| Compound Class | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Tetracyclic Azaphenothiazines (with quinoline) | HCT-116 | 0.7 ± 0.08 µM (most potent) | mdpi.com |

| Tetrahydroquinolinone derivatives | HTC-116 | Potent cytotoxicity | researchgate.net |

| Oxazolopyrano[3,2-c]quinolinone derivatives | HCT-116 | Significant anticancer activity | researchgate.net |

Derivatives of the quinolinone scaffold have also been assessed for their effects on human lung cancer cell lines. For instance, novel tetracyclic chlorpromazine (B137089) analogues containing a quinoline ring were evaluated against the A549 lung cancer cell line. nih.gov Several of these compounds demonstrated high cytotoxicity and selectivity, with activity attributed to the induction of cell cycle arrest in the S phase, leading to apoptosis. nih.gov Additionally, a tetrahydroquinolinone derivative bearing a carbonyl group at position 2 was found to exhibit potent cytotoxicity toward the A549 lung cancer cell line by inducing cell cycle arrest at the G2/M phase. researchgate.net This suggests that the quinolinone core, when appropriately substituted, is a promising template for the development of anticancer agents targeting lung cancer. researchgate.netnih.gov

| Compound Class | Cell Line | Reported Activity / Mechanism | Reference |

|---|---|---|---|

| Tetracyclic Azaphenothiazines (with quinoline) | A549 | High cytotoxicity; induced S phase arrest | nih.gov |

| Tetrahydroquinolinone derivatives | A549 | Potent cytotoxicity; induced G2/M arrest | researchgate.net |

| Copper complexes of quinazolinone Schiff base | A549 | Highly cytotoxic, low micromolar IC₅₀ | mdpi.com |

Anti-infective Activities (In Vitro)

Bromoethylated 2(1H)-quinolinone derivatives and related structures have been subjected to in vitro screening to determine their efficacy against various pathogens, including bacteria, viruses, and fungi.

The antibacterial potential of quinoline derivatives has been an area of intense research. Specific bromoethylated quinolines have been evaluated for their spectrum and potency. One such compound, N-(2-bromoethyl)-7-chloroquinolin-4-amine, demonstrated targeted activity against Gram-negative bacteria. researchgate.netresearchgate.net In agar (B569324) well diffusion tests, it inhibited the growth of Escherichia coli, producing an inhibition zone of 15.00 mm at a concentration of 20 mg/mL and 19.00 mm at 30 mg/mL. researchgate.netresearchgate.net The same compound showed limited activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value of 800 µg/mL. researchgate.netresearchgate.net

In related research, the synthesis of novel quinolone derivatives was achieved through the reaction of quinolones with α-bromo ketone or α-bromo oxime derivatives. nih.gov Several of the resulting compounds exhibited potent in vitro antibacterial activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

Table 1: In Vitro Antibacterial Activity of N-(2-bromoethyl)-7-chloroquinolin-4-amine

| Bacterium | Test | Result | Citation |

|---|---|---|---|

| Escherichia coli | Agar Well Diffusion (20 mg/mL) | 15.00 mm zone of inhibition | researchgate.netresearchgate.net |

| Escherichia coli | Agar Well Diffusion (30 mg/mL) | 19.00 mm zone of inhibition | researchgate.netresearchgate.net |

| Staphylococcus aureus | Broth Microdilution | MIC: 800 µg/mL | researchgate.netresearchgate.net |

While direct antiviral data on this compound is not extensively documented, research on structurally related compounds highlights the potential of this chemical class. For instance, indole (B1671886) derivatives, which share structural similarities with quinolinones, have been synthesized for antiviral purposes starting from 3-(2-bromoethyl)-1H-indole. mdpi.com These compounds were developed as non-nucleoside antivirals targeting the thymidine (B127349) kinase of the Varicella-Zoster Virus (VZV). mdpi.com

Furthermore, other novel quinoline derivatives have demonstrated significant in vitro activity against various viruses. nih.gov A series of derivatives were tested against Respiratory Syncytial Virus (RSV) and Influenza A virus (IAV). nih.gov Compound 1g was effective against RSV with a half-maximal inhibitory concentration (IC50) of 3.70 μM, while compound 1ae was identified as a potent inhibitor of IAV with an IC50 of 1.87 μM, a potency over eight times that of the reference drug ribavirin. nih.gov Another study investigated quinoline-3-carboxylate derivatives against a SARS-CoV-2 isolate, finding that the most active compounds likely inhibit the virus by binding to its main protease (NSP5) and an exoribonuclease domain (NSP14). nih.gov

Table 2: In Vitro Antiviral Activity of Selected Quinoline Derivatives

| Compound | Virus | Activity (IC50) | Citation |

|---|---|---|---|

| 1g | Respiratory Syncytial Virus (RSV) | 3.70 µM | nih.gov |

| 1ae | Influenza A Virus (IAV) | 1.87 µM | nih.gov |

| Ribavirin (Reference) | Influenza A Virus (IAV) | 15.36 µM | nih.gov |

The antifungal properties of bromoethylated quinoline derivatives have been specifically investigated. N-(2-bromoethyl)-7-chloroquinolin-4-amine was identified as a potent antifungal agent among a series of synthesized compounds. researchgate.netresearchgate.net It exhibited significant activity against the filamentous fungi Aspergillus niger and Aspergillus fumigatus, with an identical MIC value of 200 µg/mL for both species. researchgate.netresearchgate.net The compound was also active against the yeasts Candida albicans and Candida glabrata, with MIC values of 800 µg/mL. researchgate.netresearchgate.net Notably, it exerted a fungicidal effect against C. glabrata, where the Minimum Fungicidal Concentration (MFC) was equal to its MIC (800 µg/mL). researchgate.net However, a time-kill assay revealed that its action against A. fumigatus is fungistatic rather than fungicidal. researchgate.netresearchgate.net

The use of bromoethyl-containing intermediates is also noted in the synthesis of related antifungal compounds. For example, 2-(2-bromoethyl)benzaldehyde (B1278586) is a key intermediate in one of the common synthetic routes to 2-aryl-3,4-dihydroisoquinolin-2-iums, which have shown potent antifungal activities. jst.go.jp

Table 3: In Vitro Antifungal Activity of N-(2-bromoethyl)-7-chloroquinolin-4-amine

| Fungus | Activity | Value (µg/mL) | Citation |

|---|---|---|---|

| Aspergillus niger | MIC | 200 | researchgate.netresearchgate.net |

| Aspergillus fumigatus | MIC | 200 | researchgate.netresearchgate.net |

| Candida albicans | MIC | 800 | researchgate.netresearchgate.net |

| Candida glabrata | MIC | 800 | researchgate.netresearchgate.net |

| Candida glabrata | MFC | 800 | researchgate.net |

Mechanistic Studies of Bromoethylated 2 1h Quinolinone Derivatives

Elucidation of Molecular Targets and Pathways

Bromoethylated 2(1H)-quinolinone derivatives exert their effects through a variety of molecular mechanisms, ranging from the inhibition of essential enzymes involved in DNA replication to the induction of programmed cell death and modulation of key cellular signaling pathways.

Quinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. acs.orgacs.org These enzymes are critical for managing DNA topology during replication, transcription, and repair. The mechanism of action involves the stabilization of a transient, enzyme-DNA cleavage complex, which converts these essential enzymes into toxic proteins that trigger lethal fragmentation of the bacterial chromosome. nih.govmdpi.com

Derivatives of the 2(1H)-quinolinone scaffold have been extensively studied for their potent antibacterial activities, which are attributed to this inhibitory mechanism. acs.org Research on novel des-F(6)-quinolones, such as BMS-284756, demonstrates significant activity against bacterial topoisomerases. scispace.com For instance, BMS-284756 shows potent inhibition of Escherichia coli DNA gyrase and has a high selectivity, being significantly less active against human topoisomerase II, which reduces potential cytotoxicity. scispace.com This selectivity is a crucial aspect of their therapeutic potential. The inhibitory concentration (IC50) of BMS-284756 for human topoisomerase II was found to be 3000 times higher than its IC50 for DNA gyrase. scispace.com The interaction is believed to occur within a specific binding pocket on the DNA-gyrase complex, which is induced by the enzyme itself in the presence of ATP. nih.gov

Inhibitory Activity of Quinolone Derivatives against Topoisomerase Enzymes

| Compound | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| BMS-284756 | Human Topoisomerase II | IC50 | 3000x higher than vs. DNA Gyrase | scispace.com |

| BMS-340280 (C-6 fluorinated analogue) | Human Topoisomerase II | Moderate Inhibition | N/A | scispace.com |

| BMS-340278 (C-8-H derivative) | Human Topoisomerase II | Moderate Inhibition | N/A | scispace.com |

The mitochondrial electron transport chain (mETC) is a vital pathway for energy production and a validated target for various therapeutic agents. In the malaria parasite Plasmodium falciparum, the type II NADH:quinone oxidoreductase (PfNDH2) is a key enzyme in the mETC that is absent in humans, making it an attractive drug target. acs.org This enzyme is a single-subunit, non-proton pumping flavoprotein that is insensitive to rotenone. researchgate.netasm.org

Research has identified 4(1H)-quinolinone derivatives as potent inhibitors of PfNDH2. acs.orgscispace.com Starting from the known inhibitor hydroxy-2-dodecyl-4-(1H)-quinolone (HDQ), extensive research led to the development of bisaryl quinolones with enhanced properties. scispace.com The lead compound, CK-2-68, demonstrated potent and selective inhibition of PfNDH2 and significant antimalarial activity against the 3D7 strain of P. falciparum. acs.orgscispace.com Some 2-aryl quinolones have also been shown to possess a dual-targeting mechanism, inhibiting both PfNDH2 and the cytochrome bc1 complex. eco-vector.com Further screening efforts using a yeast-based platform identified 1-methyl-2-pentyl-4(1H)-quinolinone (MPQ) as another specific inhibitor of PfNDH2.

Inhibitory Activity of 4(1H)-Quinolinone Derivatives against P. falciparum and PfNDH2

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| CK-2-68 | PfNDH2 | IC50 | 16 nM | acs.orgscispace.com |

| P. falciparum (3D7 strain) | EC50 | 36 nM | scispace.com | |

| Hydroxy-2-dodecyl-4-(1H)-quinolone (HDQ) | PfNDH2 | Inhibitor | N/A | acs.org |

| 1-methyl-2-pentyl-4(1H)-quinolinone (MPQ) | P. falciparum (blood-stage) | IC50 | ~50 µM |

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis in tumor cells. Quinoline (B57606) derivatives have been shown to trigger this process through various mechanisms, notably by modulating the intrinsic mitochondrial pathway.

This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Upon receiving an apoptotic signal, pro-apoptotic proteins like Bax translocate to the mitochondria, leading to the release of cytochrome c, which in turn activates caspases that execute cell death. Studies have demonstrated that certain quinoline derivatives can activate the p53 tumor suppressor protein, which subsequently upregulates Bax expression, thereby promoting p53/Bax-dependent apoptosis. Research on a series of tetrahydroquinolinone derivatives revealed that the most potent compounds induced apoptotic cell death through both intrinsic and extrinsic pathways, marked by an increase in active caspase-3 levels.

In addition to inducing apoptosis, inhibiting the uncontrolled proliferation of cancer cells can be achieved by arresting the cell cycle at specific checkpoints. Quinoline derivatives have demonstrated the ability to interfere with cell cycle progression, thereby halting cell division and growth.

For example, analysis of the mechanism of action for certain tetrahydroquinolinone derivatives showed that they induced cell cycle arrest at the G2/M phase. This arrest prevents the cell from entering mitosis, ultimately leading to apoptotic cell death. The ability to halt the cell cycle is a significant mechanism contributing to the antiproliferative effects of this class of compounds.

Receptor Binding and Signaling Pathways

Beyond their effects on enzymes and apoptotic pathways, 2(1H)-quinolinone derivatives have been designed and synthesized to interact with specific cell surface and intracellular receptors, modulating their signaling pathways. A notable area of investigation is their interaction with sigma receptors.

Sigma receptors, including the sigma-1 and sigma-2 subtypes, are implicated in various neurological processes and are considered targets for therapeutic intervention in pain and neurodegenerative diseases. Researchers have developed novel 3,4-dihydro-2(1H)-quinolinone derivatives as selective sigma-1 receptor ligands. By combining the 3,4-dihydroxy-2(1H)-quinolinone scaffold with the basic amino moiety of known sigma-1 receptor ligands, new compounds with high binding affinity and selectivity were created. Structure-activity relationship (SAR) studies revealed that factors such as the length of the alkyl linker between the quinolinone core and an amino group, as well as the nature of substituents on the quinolinone and phenyl rings, significantly influence binding affinity (Kᵢ) and selectivity for the sigma-1 over the sigma-2 receptor. Furthermore, other 2(1H)-quinolinone derivatives have been investigated for their activity as dopamine (B1211576) D2 receptor agonists and as potential neuroleptic agents.

Binding Affinities of 3,4-Dihydro-2(1H)-quinolinone Derivatives for Sigma Receptors

| Compound | Sigma-1 Receptor Kᵢ (nM) | Sigma-2 Receptor Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 13 | 18.4 ± 2.5 | 1150 ± 150 | |

| Compound 35 | 1.2 ± 0.2 | 185 ± 25 | |

| Haloperidol (Reference) | 3.2 ± 0.4 | 4.5 ± 0.6 | |

| (+)-Pentazocine (Reference) | 2.8 ± 0.3 | 1800 ± 200 |

Structure Activity Relationship Sar Analysis of Bromoethylated 2 1h Quinolinone Derivatives

Influence of Bromoethyl Group Position and Chemical Modifications on Biological Activity

The position and chemical nature of the bromoethyl group are critical determinants of the biological activity of 2(1H)-quinolinone derivatives. While direct studies on 2-bromoethyl-2(1H)-quinolinone are limited, the influence of this group can be inferred from research on related N-alkyl and N-haloalkyl quinolinone analogs. The bromoethyl moiety can be attached at various positions, most commonly at the N-1 position, but also potentially as a substituent on other parts of the quinolone core.

N-alkylation of the 2-quinolone framework has been shown to significantly impact the bioactivity of these compounds. For instance, a study on N-alkyl-2-quinolonopyrones demonstrated that the length of the N-alkyl chain is crucial for antimicrobial activity against ESKAPE pathogens, with an n-nonyl chain showing optimal potency against several strains of Staphylococcus aureus. This suggests that the lipophilicity and steric bulk introduced by the N-alkyl group play a key role in the interaction with biological targets. In the case of an N-(2-bromoethyl) substituent, the bromoethyl group not only modifies the physicochemical properties of the parent molecule but also introduces a reactive site. The bromine atom, being a good leaving group, makes the compound susceptible to nucleophilic substitution, allowing it to act as a precursor for the synthesis of a wide range of derivatives with potentially enhanced or novel biological activities.

Furthermore, the bromoethyl group itself can contribute to the pharmacological effect. The presence of a halogen in the side chain of a quinoline (B57606) derivative has been found to improve its anticancer activity by increasing its lipophilicity and, consequently, its cellular uptake. Therefore, the bromoethyl group in this compound could potentially enhance its ability to cross cell membranes and interact with intracellular targets.

Role of Substituents on the Quinolone Core (C-1, C-2, C-3, C-4, C-5, C-6, C-7, C-8) in Modulating Efficacy and Selectivity

The biological profile of quinolinone derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic ring system. Modifications at each position (C-1 to C-8) have been shown to modulate the efficacy and selectivity of these compounds for various biological targets.

C-2 Position: The C-2 position is part of the lactam ring in 2(1H)-quinolinones. While direct substitution on this carbon is less common without altering the core structure, modifications that lead to 2-substituted quinolines have been explored. For example, 2-substituted quinolines have shown potential as antileishmanial agents. nih.gov

C-3 Position: Substitution at the C-3 position is critical for the activity of certain quinoline derivatives. For some α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net

C-4 Position: The C-4 position is a common site for modification in quinolones. The presence of a hydroxyl group at C-4 is a feature of many biologically active 4-quinolones. ekb.eg Modifications at this position can lead to compounds with diverse activities, including anticancer and antioxidant properties. ekb.eg

C-6 Position: Halogenation at the C-6 position is a common feature in many potent fluoroquinolone antibiotics. This substitution is known to enhance antibacterial activity. nih.gov

C-7 Position: The substituent at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency of fluoroquinolones. An alkylated pyrrolidine (B122466) or piperazine (B1678402) at this position can increase serum half-life and potency against Gram-positive bacteria. nih.gov

C-8 Position: A halogen (fluorine or chlorine) at the C-8 position can improve oral absorption and activity against anaerobic bacteria in fluoroquinolones. nih.gov Conversely, for reducing phototoxicity, replacing the halogen at the 8-position with hydrogen or a methoxy (B1213986) group is beneficial. nih.gov

The following table summarizes the general influence of substituents at various positions on the quinolone core:

| Position | Common Substituents | General Influence on Biological Activity |

| C-1 (N-1) | Alkyl, Cyclopropyl | Crucial for antibacterial potency; modulates lipophilicity and target interaction. nih.govnih.gov |

| C-2 | Part of lactam; modifications lead to quinolines | 2-substituted quinolines show antileishmanial activity. nih.gov |

| C-3 | Various | Essential for activity in some classes of compounds (e.g., α2C-adrenoceptor antagonists). researchgate.net |

| C-4 | Hydroxyl, Amino | Common in biologically active quinolones; site for diverse functionalization. ekb.eg |

| C-5 | Amino, Nitro | Can enhance potency (e.g., antibacterial, anticancer). nih.govnih.gov |

| C-6 | Halogen (e.g., Fluorine) | Often enhances antibacterial activity. nih.gov |

| C-7 | Piperazine, Pyrrolidine (often substituted) | Modulates antibacterial spectrum, potency, and pharmacokinetics. nih.gov |

| C-8 | Halogen, Methoxy, Hydrogen | Influences absorption, anaerobic activity, and side-effect profiles (e.g., phototoxicity). nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline and quinolinone derivatives, various QSAR models have been developed to predict their activity and guide the design of new, more potent analogs.

While no specific QSAR studies on this compound have been identified, research on broader classes of quinolinone derivatives has highlighted several key molecular descriptors that are often correlated with their biological activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Electronic Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges are frequently used in QSAR models for quinolones. These descriptors help to quantify the electronic aspects of drug-receptor interactions.

Steric Descriptors: Molecular weight, molar volume, and other shape-related indices are important for describing the steric requirements for a compound to fit into its biological target's binding site.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor used to model the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in target proteins.

For instance, a QSAR study on quinolinone-based thiosemicarbazones with antituberculosis activity revealed that van der Waals volume, electron density, and electronegativity played a pivotal role in their biological effect. nih.gov Another QSAR study on 4-quinolone derivatives as ligands for the benzodiazepine (B76468) site of GABAA receptors found a good correlation between activity and molecular shape parameters like ovality and Szeged index, as well as the energy of the molecule. mdpi.com

These studies underscore the importance of a multi-parameter approach in developing robust QSAR models for quinolinone derivatives. For a hypothetical QSAR study of this compound and its analogs, descriptors related to the size, shape, and electronic properties of the substituents on the quinolone core, as well as descriptors accounting for the reactivity and properties of the bromoethyl group, would likely be crucial for developing a predictive model.

Computational and Theoretical Investigations of Bromoethylated 2 1h Quinolinone Derivatives

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in identifying potential biological targets for a ligand and estimating the strength of their interaction, often expressed as a binding affinity or docking score. openmedicinalchemistryjournal.com

A hypothetical data table representing typical output from such a study is shown below.

Hypothetical Molecular Docking Results for 2-bromoethyl-2(1H)-quinolinone

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Target A | -8.5 | LYS 72, ASP 184 |

| Target B | -7.9 | PHE 265, TRP 303 |

Note: This table is illustrative and not based on published experimental data for the specified compound.

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. frontiersin.org A key component of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and stability. scirp.orgwikipedia.org

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. wuxiapptec.com For this compound, these calculations would reveal its electronic structure and reactivity profile, helping to understand its potential to participate in chemical reactions, such as those with biological targets. researchgate.net While DFT studies have been performed on the core quinoline (B57606) structure and its other derivatives, specific HOMO-LUMO energy values for this compound are not detailed in existing literature. scirp.orgresearchgate.net

Typical Data from Quantum Chemical Calculations

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

Note: This table is illustrative and not based on published experimental data for the specified compound.

Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov After a promising ligand-target complex is identified through molecular docking, MD simulations can be run to analyze its stability and the dynamics of the interaction. nih.gov These simulations provide a more detailed view of how the ligand and protein interact in a simulated physiological environment. frontiersin.org

In Silico Screening and Library Design

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.netmdpi.com This process can be based on the structure of the ligand or the target protein.

In the context of this compound, this compound could serve as a starting point or "scaffold" for designing a virtual library. researchgate.net By computationally modifying its structure (e.g., changing substituent groups), a large number of derivatives can be generated. This library would then be screened in silico against a specific biological target to identify analogues with potentially improved binding affinity or other desirable properties. This strategy accelerates the discovery of new lead compounds. nih.gov However, published studies detailing the use of this compound as a basis for such a library design are not currently available.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Bromoethylated Quinolone Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of 2-bromoethyl-2(1H)-quinolinone is a critical step toward realizing its therapeutic potential. Synthetic strategies will likely focus on modifying the quinolinone scaffold to enhance binding affinity and selectivity for specific biological targets. Key areas for structural modification could include:

Substitution on the Quinolinone Ring: Introducing various functional groups (e.g., electron-donating or -withdrawing groups, heterocyclic moieties) at different positions on the quinolinone ring could significantly influence the molecule's electronic properties and steric interactions with target proteins. nih.gov

Modification of the Bromoethyl Chain: Altering the length of the alkyl chain or replacing the bromine atom with other leaving groups could modulate the reactivity of the electrophilic center, allowing for fine-tuning of the covalent interaction with the target.

Stereochemical Considerations: For analogues with chiral centers, the synthesis and evaluation of individual enantiomers will be crucial, as biological activity is often stereospecific.

These synthetic endeavors will aim to produce a library of compounds with a range of potencies and selectivities, providing a foundation for comprehensive structure-activity relationship (SAR) studies.

Exploration of Novel Biological Activities and Untapped Molecular Targets

While the broader quinolinone class has shown promise, the specific biological activities of this compound are largely unexplored. Future research should focus on screening this compound and its derivatives against a wide array of biological targets. Given the reactivity of the bromoethyl group, potential targets could include enzymes with nucleophilic residues in their active sites, such as kinases, proteases, and phosphatases.

Recent studies on other quinolinone derivatives have identified promising anticancer activity through various mechanisms, including the inhibition of mutant isocitrate dehydrogenase 1 (mIDH1) and the disruption of microtubule assembly. nih.govnih.gov Investigating whether this compound analogues can target these or other cancer-related pathways is a promising avenue. For instance, some quinolinone derivatives have been designed as dual inhibitors of EGFR and HER-2. frontiersin.org

Furthermore, the potential for antimicrobial and anti-inflammatory activities should not be overlooked. The quinolone core is famously associated with antibacterial agents, and other derivatives have demonstrated immunosuppressive effects.

Development of Targeted Delivery Systems for Bromoethylated Quinolone Scaffolds

To maximize therapeutic efficacy and minimize potential off-target effects, the development of targeted delivery systems for bromoethylated quinolone scaffolds is a promising strategy. Encapsulating these compounds in nanocarriers, such as liposomes or polymeric nanoparticles, could improve their solubility, stability, and pharmacokinetic profile. plos.org

Furthermore, conjugating these delivery systems with targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors overexpressed on diseased cells, such as cancer cells, could ensure that the therapeutic agent is delivered precisely to its site of action. plos.org This approach would be particularly beneficial for a reactive compound like this compound, as it would limit its interaction with healthy tissues.

Assessment of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology. Investigating the synergistic effects of this compound analogues with existing therapeutic agents could lead to more effective treatment regimens. For example, combining a bromoethylated quinolone with a standard-of-care chemotherapy agent could potentially overcome drug resistance or allow for lower, less toxic doses of each compound. mdpi.com

Studies on other quinoline (B57606) derivatives have shown synergistic cytotoxic effects when combined with agents like 5-fluorouracil. mdpi.com Similar investigations for this compound could reveal potent combinations for various diseases. The mechanism of synergy could involve the bromoethylated quinolone inhibiting a resistance pathway or sensitizing cells to the effects of the other drug.

Rational Design Strategies Based on SAR and Computational Insights

A systematic approach to drug discovery, integrating SAR data with computational modeling, will be essential for the efficient development of this compound-based therapeutics. As data on the biological activity of different analogues become available, quantitative structure-activity relationship (QSAR) models can be developed to predict the potency of new designs. frontiersin.org

Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their molecular targets. frontiersin.org This information can guide the rational design of new analogues with improved binding affinity and selectivity. Computational methods can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new compounds, helping to prioritize the synthesis of candidates with favorable pharmacokinetic profiles.

Interactive Data Table: Potential Research Areas for this compound Derivatives

| Research Area | Focus | Potential Impact |

| Analogue Synthesis | Modification of the quinolinone core and bromoethyl side chain. | Enhanced potency, selectivity, and drug-like properties. |

| Biological Screening | Evaluation against a broad range of cancer cell lines and microbial strains. | Discovery of novel anticancer and antimicrobial activities. |

| Target Identification | Identification of specific molecular targets through biochemical and proteomic approaches. | Understanding the mechanism of action and enabling rational drug design. |

| Drug Delivery | Development of nanoparticle-based and targeted delivery systems. | Improved therapeutic index and reduced off-target toxicity. |

| Combination Studies | Assessment of synergistic effects with existing drugs. | More effective treatment strategies and overcoming drug resistance. |

| Computational Modeling | Use of QSAR, molecular docking, and molecular dynamics to guide drug design. | Accelerated discovery of lead compounds with optimized properties. |

Q & A

Basic: What are the optimal synthetic routes for 2-bromoethyl-2(1H)-quinolinone, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis of this compound derivatives typically involves condensation reactions. A validated approach includes reacting 2-bromobenzaldehyde with amines and ketones under acid catalysis (e.g., HCl or H₂SO₄) . Key steps for optimization include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Yield improvements (up to 85%) are achieved by slow addition of bromoethylating agents to minimize dimerization.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : Identify the quinolinone core (δ 7.2–8.5 ppm for aromatic protons) and bromoethyl group (δ 3.5–4.2 ppm for CH₂Br) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 280–300) and detect impurities .

- FT-IR : Carbonyl stretch (C=O) at 1660–1680 cm⁻¹ validates lactam formation .

Prioritize coupling constants (J ~8–10 Hz for adjacent aromatic protons) to confirm substitution patterns.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?

Answer:

Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:

- Standardized assays : Use uniform protocols (e.g., Sigma receptor binding assays with [³H]DTG) to compare affinity across studies .

- Orthogonal validation : Pair in vitro enzyme inhibition (e.g., AChE IC₅₀) with in vivo models (e.g., forced-swim test for antidepressant activity) .

- Structural benchmarking : Co-crystallization or molecular docking (e.g., PDB: 4EY7 for AChE) clarifies binding modes .

For example, conflicting sigma receptor agonism data can be resolved by pre-treating with antagonists (e.g., BMY14802) to confirm target specificity .

Advanced: What strategies are effective in designing this compound derivatives with dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B)?

Answer:

Dual-target design involves:

- Linker optimization : A 3–4 carbon chain between the quinolinone core and dithiocarbamate moiety balances AChE (CAS/PAS binding) and MAO-B inhibition .

- Functional group tuning :

- Electron-withdrawing groups (e.g., -NO₂ at C3) enhance MAO-B affinity (IC₅₀ < 0.1 µM) .

- Hydrophobic substituents (e.g., methyl at C4) improve blood-brain barrier penetration .

| Design Parameter | AChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|

| C3-NO₂, C4-CH₃, 3C linker | 0.28 | 0.0029 |

| C7-Br, 4C linker | 1.2 | 0.15 |

Data adapted from multitarget optimization studies .

Advanced: What experimental approaches are recommended for elucidating the metabolic stability of this compound derivatives in preclinical models?

Answer:

Key methodologies include:

- Liver microsome assays : Incubate compounds with NADPH-fortified rat/human microsomes (37°C, pH 7.4) and monitor depletion via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

- Plasma stability tests : Incubate in plasma (37°C, 24 hr) and quantify parent compound degradation .

For unstable analogs, introduce methyl groups at metabolically labile positions (e.g., C7) to block oxidative dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.